molecular formula C₃₄H₆₃ClN₂O₆S  ·HCl B1141376 Clindamycin 3-Palmitate Hydrochloride CAS No. 30747-19-4

Clindamycin 3-Palmitate Hydrochloride

Katalognummer: B1141376
CAS-Nummer: 30747-19-4
Molekulargewicht: 663.393646
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clindamycin 3-Palmitate Hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid. It is a semi-synthetic antibiotic derived from lincomycin, which is produced by the bacterium Streptomyces lincolnensis. This compound is primarily used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and some protozoal infections .

Vorbereitungsmethoden

The preparation of Clindamycin 3-Palmitate Hydrochloride involves several steps:

Industrial production methods involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are used to purify the compound .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The primary therapeutic applications of Clindamycin 3-Palmitate Hydrochloride include:

  • Infections : It is indicated for the treatment of serious infections caused by susceptible anaerobic bacteria, including:
    • Respiratory Infections : Effective against lung infections such as empyema and anaerobic pneumonia.
    • Skin and Soft Tissue Infections : Utilized for treating abscesses and cellulitis.
    • Gynecological Infections : Used in cases of bacterial vaginosis and pelvic inflammatory disease.
    • Bone and Joint Infections : Indicated for osteomyelitis and septic arthritis .
  • Pediatric Use : Due to its formulation, this compound is particularly beneficial for pediatric patients. It is often prescribed in oral solution form to treat serious bacterial infections in children, including those affecting the respiratory tract and skin .
  • Prophylaxis : Clindamycin is also used as prophylactic treatment to prevent endocarditis in patients at risk, particularly before dental procedures .

Case Studies and Clinical Evidence

Several studies highlight the efficacy of this compound in various clinical scenarios:

  • Diabetic Foot Infections : A study comparing clindamycin with cephalexin showed similar rates of clinical cure (approximately 90%) in patients with non-limb-threatening diabetic foot infections. This evidence supports the use of clindamycin as a viable alternative in this patient population .
  • Chronic Sinusitis : Clindamycin has been evaluated as a treatment option for chronic sinusitis caused by anaerobic bacteria, demonstrating significant efficacy compared to other antibiotics .
  • Postoperative Infection Prevention : Research indicates that clindamycin administered perioperatively significantly reduces the rate of postoperative infections compared to placebo, highlighting its role in surgical prophylaxis .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • After administration, peak serum concentrations are reached within one hour.
  • Steady-state concentrations are achieved after multiple doses, indicating predictable absorption and bioavailability .

Safety Profile and Considerations

While Clindamycin is generally well-tolerated, there are notable safety considerations:

  • Clostridioides difficile Infection : The use of clindamycin has been associated with an increased risk of C. difficile-associated diarrhea, which can range from mild to severe colitis .
  • Allergic Reactions : Like other antibiotics, clindamycin can cause allergic reactions; thus, a thorough patient history should be taken before prescribing.

Wirkmechanismus

Clindamycin 3-Palmitate Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides during translation . This action is similar to that of macrolide antibiotics. The molecular targets include the ribosomal RNA and associated proteins .

Eigenschaften

CAS-Nummer

30747-19-4

Molekularformel

C₃₄H₆₃ClN₂O₆S ·HCl

Molekulargewicht

663.393646

Synonyme

(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 3-Hexadecanoate Hydrochloride; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.